CA IX Inhibition: Procodazole vs. Acetazolamide
Procodazole is a carbonic anhydrase IX (CA IX) inhibitor with an IC50 of 8.35 μM, as determined in a recent structure-based virtual screening study [1]. This is in contrast to the well-known CA IX inhibitor acetazolamide, which exhibits a significantly higher potency with an IC50 of 30 nM for hCA IX . While acetazolamide is a potent sulfonamide-based inhibitor, Procodazole represents a non-sulfonamide chemotype with moderate activity.
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 8.35 μM |
| Comparator Or Baseline | Acetazolamide: 30 nM |
| Quantified Difference | 278-fold less potent than acetazolamide |
| Conditions | Human CA IX enzyme assay; in vitro |
Why This Matters
This data confirms Procodazole's utility not as a high-potency CA IX inhibitor but as a dual-action agent where moderate CA IX inhibition complements its immunomodulatory effects, a profile unavailable with acetazolamide.
- [1] Cheng, T., et al. (2024). Discovery of non-sulfonamide carbonic anhydrase IX inhibitors through structure-based virtual screening. Physical Chemistry Chemical Physics. View Source
